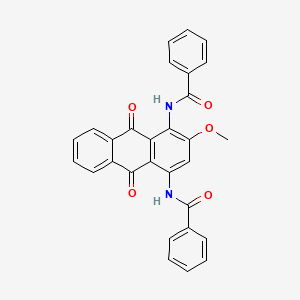

N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide)

Description

Properties

CAS No. |

79135-86-7 |

|---|---|

Molecular Formula |

C29H20N2O5 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

N-(4-benzamido-3-methoxy-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C29H20N2O5/c1-36-22-16-21(30-28(34)17-10-4-2-5-11-17)23-24(25(22)31-29(35)18-12-6-3-7-13-18)27(33)20-15-9-8-14-19(20)26(23)32/h2-16H,1H3,(H,30,34)(H,31,35) |

InChI Key |

BRCRLXMIRKSHJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)NC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The core anthraquinone structure, 9,10-dihydro-2-methoxy-9,10-dioxoanthracene, is synthesized or procured as a key intermediate.

- Methoxylation at the 2-position is achieved by electrophilic substitution or via methoxy-substituted anthraquinone precursors.

- The 1,4-positions are activated for nucleophilic substitution, often by converting to reactive intermediates such as anhydrides or halides.

Formation of Bis-Benzamide

- The bis-benzamide is formed by reacting the activated anthraquinone intermediate with benzamide or benzoyl chloride derivatives.

- Commonly, primary aromatic amines (e.g., aniline or substituted anilines) are reacted with dianhydrides derived from anthraquinone to yield bis-imide or bis-benzamide structures.

- Solvents such as N,N-dimethylacetamide (DMAc) or nitrobenzene are used to dissolve reactants and facilitate high-temperature reactions.

- Typical reaction temperatures range from 120°C to 150°C , with reaction times spanning 12 to 24 hours to ensure complete conversion.

- After reaction completion, the product is isolated by filtration, washing with solvents like alcohol and xylene, and drying.

Purification and Isolation

- The crude product is purified by slurry washing with aqueous sodium carbonate to remove acidic impurities.

- Further washing with organic solvents and drying under air or in a circulating air oven yields the pure bis-benzamide compound.

- Yields are generally high, often exceeding 90% under optimized conditions.

Representative Example of Preparation (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl dianhydride + p-anisidine (10% excess) + N,N-dimethylacetamide | Heated at 145-150°C for 18 hours | Formation of bis-imide intermediate |

| 2 | Filtration, washing with xylene and alcohol | Removal of unreacted amine and solvents | Isolated solid intermediate |

| 3 | Slurry in water + sodium carbonate, agitation for 4 hours | Neutralization and purification | Pure bis-benzamide product |

| 4 | Drying in air oven | Final isolation | Yield ~91% |

This method exemplifies the reaction of dianhydrides derived from anthraquinone with aromatic amines to yield bis-benzamide compounds with high purity and yield.

Analytical Data Supporting Preparation

- HPLC Analysis : Reverse phase HPLC methods have been developed to analyze the purity and confirm the identity of N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide), using columns such as Newcrom R1-HPLC with simple mobile phases.

- Spectroscopic Characterization : Structural confirmation is achieved by NMR, IR, and mass spectrometry, identifying characteristic amide carbonyl stretches and anthraquinone aromatic signals.

- Molecular Weight : Approximately 446.5 g/mol, consistent with the bis-benzamide structure.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 9,10-Dihydro-2-methoxy-9,10-dioxoanthracene | Anthraquinone derivative |

| Amine reagent | Benzamide or aromatic primary amines | e.g., p-anisidine, aniline derivatives |

| Solvent | N,N-Dimethylacetamide, nitrobenzene | High boiling, polar aprotic solvents |

| Temperature | 120–150°C | Maintained for 12–24 hours |

| Reaction time | 12–24 hours | Ensures complete amidation |

| Work-up | Filtration, washing with xylene, alcohol, aqueous sodium carbonate | Purification steps |

| Yield | ~90% | High yield under optimized conditions |

Chemical Reactions Analysis

N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The benzamide groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Ionic Substituents

Key Differences : Ionic derivatives (e.g., Me3N-Et-DAAQ) exhibit superior solubility in electrolytes, critical for battery applications, whereas the neutral bisbenzamide structure of the target compound may limit solubility but improve stability in organic solvents .

Hydroxy- and Amino-Substituted Derivatives

Key Differences: Hydroxy and amino groups improve hydrogen bonding and reactivity, enabling applications in drug intermediates or dyes. The target compound’s methoxy group may offer moderate polarity without the instability associated with hydroxy groups .

Pharmacologically Active Anthracenediones

Key Differences: Pharmacologically active analogues with hydroxyethylamino substituents demonstrate antitumor efficacy but face toxicity challenges (e.g., leukopenia). The target compound’s benzamide groups could modulate interactions with biological targets, though this requires experimental validation .

Halogenated and Sulfonated Derivatives

Key Differences : Halogenation enhances thermal stability and electronic properties, while sulfonation improves aqueous solubility. The target compound’s lack of ionic groups may limit its utility in hydrophilic systems .

Biological Activity

N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide), commonly referred to as DAB, is a synthetic compound belonging to the anthraquinone family. With the molecular formula C29H20N2O5 and CAS number 79135-86-7, this compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of DAB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Structure

DAB features a complex structure that includes two benzamide groups attached to a central anthracene moiety with methoxy and dioxo substituents. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 476.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

DAB has been evaluated for its anticancer properties through various in vitro and in vivo studies. The compound's mechanism of action is primarily attributed to its ability to intercalate DNA and induce apoptosis in cancer cells.

-

Mechanism of Action :

- DNA Intercalation : DAB can insert itself between base pairs in DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Studies have shown that DAB triggers apoptotic pathways in cancer cells, leading to cell death.

-

Case Studies :

- In a study involving murine lymphocytic leukemia P388 cells, DAB exhibited significant cytotoxicity, with an IC50 value indicating effective concentration levels for inducing cell death .

- Another study highlighted that derivatives of anthraquinone compounds like DAB showed enhanced anticancer activity when modified with different substituents .

- Structure-Activity Relationship (SAR) :

Other Biological Activities

Beyond its anticancer effects, DAB has demonstrated other potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DAB may possess antimicrobial properties against certain bacterial strains.

- Xanthine Oxidase Inhibition : Some derivatives of DAB have been identified as potent xanthine oxidase inhibitors, which could have implications for treating gout and other related conditions .

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of DAB on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the efficacy of DAB in reducing tumor size and improving survival rates:

Q & A

Basic: What synthetic methodologies are most effective for preparing N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide), and how can reaction conditions be optimized?

Answer:

The synthesis typically involves two key steps:

Oxidation of anthracene derivatives to form the 9,10-dioxoanthracene core.

Amide coupling using benzoyl chloride derivatives under dehydrating conditions (e.g., thionyl chloride or carbodiimide catalysts).

Optimization strategies include:

- Temperature control (e.g., 60–80°C for amide bond formation to minimize side reactions).

- Catalyst selection (e.g., DMAP for nucleophilic catalysis in coupling reactions).

- Solvent choice (polar aprotic solvents like DMF enhance solubility of aromatic intermediates).

Evidence from analogous anthraquinone-based syntheses suggests that adjusting the stoichiometry of benzamide precursors improves yield .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies methoxy (-OCH₃) and amide (-CONH-) protons (δ 3.8–4.0 ppm for OCH₃; δ 8.0–8.5 ppm for aromatic protons).

- 2D NMR (COSY, HMBC) resolves coupling patterns and confirms substitution positions on the anthraquinone core.

- HPLC-MS :

Advanced: How do electron-withdrawing substituents on the benzamide groups influence the compound’s electronic properties and reactivity?

Answer:

- Substituent effects :

- Chloro groups (e.g., in 3-chlorobenzamide analogs) increase electron deficiency, enhancing quinone redox activity (cyclic voltammetry shows shifted reduction potentials) .

- Methoxy groups donate electron density, stabilizing the HOMO and reducing oxidative degradation (UV-Vis spectra show λₐᵦₛ ~450 nm for charge-transfer transitions) .

- Reactivity :

Electron-deficient benzamide derivatives exhibit faster nucleophilic substitution rates in cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in anthraquinone-based studies .

Advanced: What crystallographic insights reveal the molecular packing and intermolecular interactions of this compound?

Answer:

- Single-crystal X-ray diffraction reveals:

- π-π stacking between anthraquinone cores (interplanar distance ~3.4 Å).

- Hydrogen bonding between amide N-H and carbonyl O atoms (d = 2.1–2.3 Å), stabilizing supramolecular assemblies.

- Lattice energy calculations (e.g., using PIXEL or DFT) quantify intermolecular forces, correlating with thermal stability (TGA data shows decomposition >300°C) .

Advanced: How can computational modeling predict the compound’s solubility and bioactivity?

Answer:

- QSAR/QSPR models :

- LogP calculations (e.g., using Molinspiration) predict hydrophobicity (LogP ~3.5), aligning with low aqueous solubility (~5.3×10⁻⁴ g/L).

- Molecular docking identifies potential binding to biological targets (e.g., topoisomerase II via anthraquinone intercalation) .

- DFT studies optimize ground-state geometry and predict excited-state behavior (e.g., charge-transfer transitions in UV spectra) .

Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability testing :

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal stability : Heat samples to 40–80°C for 1 week; analyze by TGA/DSC for decomposition thresholds.

- Kinetic analysis :

Pseudo-first-order rate constants (k) derived from degradation profiles quantify stability (e.g., t₁/₂ = ln2/k) .

Advanced: How can mechanistic studies elucidate the role of the methoxy group in photochemical reactions?

Answer:

- Laser flash photolysis :

Measures triplet-state lifetimes (τ ~10⁻⁶ s) to assess intersystem crossing efficiency. - Quenching experiments :

Add triplet quenchers (e.g., O₂ or β-carotene) to correlate methoxy-induced steric effects with reaction quantum yields.

Comparative studies with non-methoxy analogs show enhanced photo-stability due to reduced radical formation .

Advanced: What strategies resolve contradictions in spectral data between experimental and computational results?

Answer:

- Vibrational frequency analysis :

Compare experimental IR peaks (e.g., C=O stretch at 1670 cm⁻¹) with DFT-calculated spectra to identify discrepancies. - Solvent effect modeling :

Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to improve NMR chemical shift accuracy (±0.2 ppm). - Dynamic NMR :

Resolve conformational exchange broadening by variable-temperature ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.